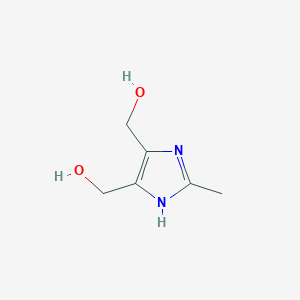
(2-Methyl-1H-imidazole-4,5-diyl)dimethanol
Übersicht
Beschreibung
“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is an organic compound . The compound has a molecular weight of 112.1298 and a CAS number of 85610-16-8 .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis
Imidazoles are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Molecules
Imidazole derivatives, including “(2-Methyl-1H-imidazole-4,5-diyl)dimethanol”, play a crucial role in the synthesis of biologically active molecules. They are used to create a wide range of pharmacologically active compounds, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Green Chemistry and Catalysis
The compound is utilized in green chemistry and organometallic catalysis. It serves as a precursor for ionic liquids and N-heterocyclic carbenes (NHCs), which are essential in developing environmentally friendly methods in chemical organic synthesis .
Agriculture and Plant Protection
In the agricultural sector, imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in ensuring the health and productivity of crops .
Advanced Material Synthesis
Imidazole derivatives are involved in the synthesis of advanced materials. For instance, they can be used to modify nanoporous silica, which acts as a novel sorbent for heavy metal ions like Pb(II) from industrial wastewater, contributing to environmental cleanup efforts .
Multicomponent Reactions
“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is a key component in multicomponent reactions. These reactions are conducted under various conditions to optimize synthetic efficiency, highlighting the role of catalysts and diverse conditions .
Synthesis of Substituted Imidazoles
The compound is also used in the synthesis of substituted imidazoles, which are synthesized through condensation, ring cyclization, oxidation conversion, and other methods. These processes are crucial for creating a variety of imidazole derivatives with potential applications in multiple fields .
Wirkmechanismus
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.
Biochemical Pathways
Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .
Pharmacokinetics
Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZIDJCTTRZYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

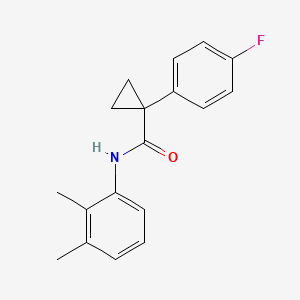
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)
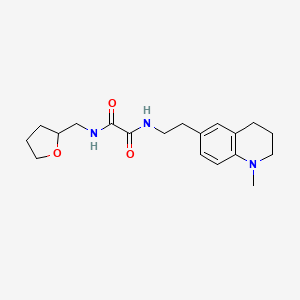
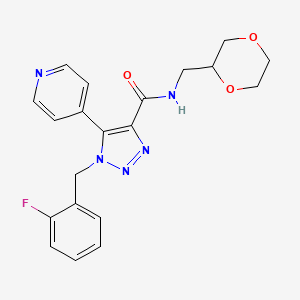

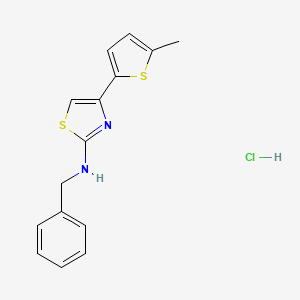
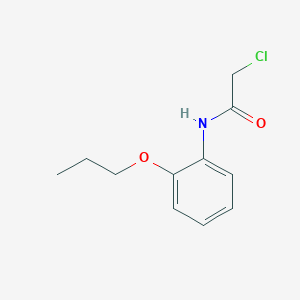
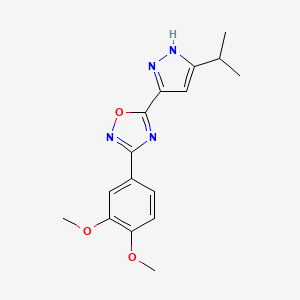

![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)

![3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2936128.png)